Cas no 6339-48-6 (2,5-bis[(dimethylamino)methyl]benzene-1,4-diol)
6339-48-6 structure
Product Name:2,5-bis[(dimethylamino)methyl]benzene-1,4-diol
Numero CAS:6339-48-6
MF:C12H20N2O2
MW:224.299403190613
CID:960086
PubChem ID:95699
Update Time:2025-04-19
2,5-bis[(dimethylamino)methyl]benzene-1,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-bis[(dimethylamino)methyl]benzene-1,4-diol
- 2,5-Bis-dimethylaminomethyl-hydrochinon
- Maybridge1_002097
- 7B4L97Q8XI
- AKOS004912666
- Xylohydroquinone, alpha(sup 2),alpha(sup 5)-bis(dimethylamino)-
- BDBM52931
- NSC-43303
- NSC-38360
- HMS2790C13
- NSC43303
- MLS000849812
- SMR000455830
- HMS547H07
- 2,5-bis(dimethylaminomethyl)benzene-1,4-diol
- NSC-30187
- UNII-7B4L97Q8XI
- Hydroquinone, 2,5-bis((dimethylamino)methyl)-
- 2,5-Bis((dimethylamino)methyl)-1,4-benzenediol
- NSC 38360
- BRN 2807834
- NSC30187
- 6339-48-6
- DTXSID30212795
- 1,4-BENZENEDIOL, 2,5-BIS((DIMETHYLAMINO)METHYL)-
- CHEMBL1565767
- SCHEMBL11127980
- 4-13-00-02668 (Beilstein Handbook Reference)
- 2,5-di[(dimethylamino)methyl]benzene-1,4-diol
- Oprea1_318263
- CCG-233785
- 2,5-bis[(dimethylamino)methyl]-hydroquinone
- 2,5-bis[(dimethylamino)methyl]hydroquinone
- NCGC00246661-01
- MFCD00102583
- cid_95699
- NSC38360
- 2,5-Bis((dimethylamino)methyl)hydroquinone
-
- Inchi: 1S/C12H20N2O2/c1-13(2)7-9-5-12(16)10(6-11(9)15)8-14(3)4/h5-6,15-16H,7-8H2,1-4H3
- Chiave InChI: QAPHUXJGSNSWPK-UHFFFAOYSA-N
- Sorrisi: OC1C=C(C(=CC=1CN(C)C)O)CN(C)C
Proprietà calcolate
- Massa esatta: 224.15200
- Massa monoisotopica: 224.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 187
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 46.9Ų
Proprietà sperimentali
- Densità: 1.124
- Punto di ebollizione: 339.3°C at 760 mmHg
- Punto di infiammabilità: 156.3°C
- Indice di rifrazione: 1.574
- PSA: 46.94000
- LogP: 1.22100
2,5-bis[(dimethylamino)methyl]benzene-1,4-diol Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
6339-48-6 (2,5-bis[(dimethylamino)methyl]benzene-1,4-diol) Prodotti correlati
- 60760-04-5(3-(dimethylamino)methylphenol)
- 120-65-0(2-(Dimethylaminomethyl)phenol)
- 5419-02-3(1-(dimethylamino)methylnaphthalen-2-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso